molecular formula C24H27ClN4O3S2 B2707655 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1323514-34-6

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2707655
CAS RN: 1323514-34-6
M. Wt: 519.08
InChI Key: YNBFZFVZSYLHRT-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S2 and its molecular weight is 519.08. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Carboxamides as Potential Antipsychotic Agents

Heterocyclic analogues of specific benzamide hydrochlorides have been synthesized and evaluated as potential antipsychotic agents. These compounds were tested for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as for their in vivo ability to antagonize apomorphine-induced behaviors in mice. Notably, some derivatives showed promising activities with reduced extrapyramidal side effects, indicating their potential as backup compounds for antipsychotic drug development (Norman et al., 1996).

Palladium-Catalyzed C–H Functionalization for Chiral 3,4-Dihydroisoquinolones

A novel palladium-catalyzed C–H functionalization and intramolecular asymmetric allylation cascade has been developed, facilitating the synthesis of chiral 3,4-dihydroisoquinolones. This approach features high yields and enantioselectivities, using air as an environmentally friendly terminal oxidant. The method represents a significant advance in the efficient synthesis of complex chiral molecules (Sun et al., 2019).

Sulfonamide Derivatives for Biological and Pharmacological Screening

The synthesis of various fluoro-substituted benzothiazoles and sulphonamido quinazolinyl imidazoles has been reported, along with their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activity screenings. These compounds exemplify the diverse potential of sulfonyl benzamides in therapeutic applications (Patel et al., 2009).

Synthesis of Pyridine and Fused Pyridine Derivatives

Research on synthesizing pyridine and fused pyridine derivatives has yielded novel compounds with potential applications in medicinal chemistry. These efforts underscore the importance of structural diversity in drug development and the role of sulfur-containing heterocycles in designing new therapeutic agents (Al-Issa, 2012).

Prodrug Forms of Phenylephrine

Optically pure derivatives of phenylephrine have been synthesized, displaying significantly higher mydriatic activity than their racemic counterparts. This research highlights the potential of structurally modified prodrugs in enhancing drug efficacy and selectivity (Yuan & Bador, 1976).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2.ClH/c1-2-27-13-12-21-22(16-27)32-24(25-21)26-23(29)18-7-9-20(10-8-18)33(30,31)28-14-11-17-5-3-4-6-19(17)15-28;/h3-10H,2,11-16H2,1H3,(H,25,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBFZFVZSYLHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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